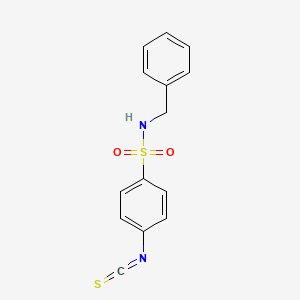

N-benzyl-4-isothiocyanatobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

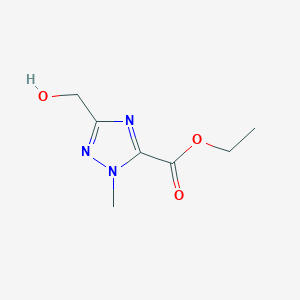

Molecular Structure Analysis

The molecular structure of BITC is represented by the formula C14H12N2O2S2 . More detailed structural analysis may require advanced techniques like NMR or X-ray crystallography, which are beyond my current capabilities.Physical And Chemical Properties Analysis

BITC is a pale yellow crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. It exhibits a characteristic odor and melts at around 90-92°C.Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

N-Benzyl-4-isothiocyanatobenzenesulfonamide derivatives have been explored for their antimicrobial properties. For instance, derivatives have shown significant potency against Mycobacterium tuberculosis, surpassing the clinical agent isoniazid in efficacy (Malwal et al., 2012). Such findings highlight the potential of these compounds in addressing tuberculosis, a major global health challenge.

Synthesis of Benzonitriles

The compound has also been used in the novel synthesis of benzonitriles, serving as an electrophilic cyanation reagent. This methodology has been applied to a range of aryl and heteroaryl bromides, demonstrating good to excellent yields and showcasing the versatility of N-benzyl-4-isothiocyanatobenzenesulfonamide in organic synthesis (Anbarasan et al., 2011).

Solid-Phase Synthesis Applications

In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, closely related to N-benzyl-4-isothiocyanatobenzenesulfonamide, have been used as key intermediates for various chemical transformations. This approach facilitates the generation of diverse privileged scaffolds, demonstrating the utility of sulfonamide derivatives in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Inhibition of Carbonic Anhydrase

Benzene sulfonamides, including derivatives of N-benzyl-4-isothiocyanatobenzenesulfonamide, have been studied as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. Research shows that these compounds can inhibit different isozymes of carbonic anhydrase, offering insights into the development of therapeutic agents for diseases where carbonic anhydrase activity is a factor (Wilkinson et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-4-isothiocyanatobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15-11-19/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJFGUZSUVLWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-isothiocyanatobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)

![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)